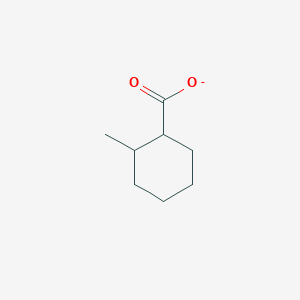
2-Methylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylcyclohexane-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MCHC and is a cyclic ester of 2-methylcyclohexanecarboxylic acid. MCHC is a colorless liquid that is soluble in water and other organic solvents.
Wirkmechanismus
The mechanism of action of MCHC is not fully understood. However, it is believed that MCHC interacts with various biological molecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of these molecules.
Biochemische Und Physiologische Effekte
MCHC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MCHC can inhibit the growth of cancer cells by inducing apoptosis. MCHC has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that MCHC can reduce the level of triglycerides and cholesterol in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MCHC in lab experiments is its ease of synthesis. MCHC is also stable under various conditions, making it suitable for use in various experiments. However, one of the limitations of using MCHC in lab experiments is its low solubility in water, which can limit its use in aqueous solutions.
Zukünftige Richtungen
For the research on MCHC include exploring its potential as a drug carrier and investigating its use as a monomer for the synthesis of biodegradable polymers.
Synthesemethoden
The synthesis of MCHC can be achieved through various methods, including the reaction of 2-methylcyclohexanecarboxylic acid with methanol in the presence of a catalyst. Another method involves the reaction of 2-methylcyclohexanecarboxylic acid with methanesulfonyl chloride followed by the addition of methanol. The yield of MCHC varies depending on the method used, and it can range from 50% to 90%.
Wissenschaftliche Forschungsanwendungen
MCHC has been extensively studied for its potential applications in various fields, including organic synthesis, drug delivery, and material science. In organic synthesis, MCHC has been used as a building block for the synthesis of various compounds. In drug delivery, MCHC has been used as a carrier for the delivery of drugs to specific targets. In material science, MCHC has been used as a monomer for the synthesis of various polymers.
Eigenschaften
CAS-Nummer |
106044-97-7 |
|---|---|
Produktname |
2-Methylcyclohexane-1-carboxylate |
Molekularformel |
C8H13O2- |
Molekulargewicht |
141.19 g/mol |
IUPAC-Name |
2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/p-1 |
InChI-Schlüssel |
VSKXJRZPVDLHFY-UHFFFAOYSA-M |
SMILES |
CC1CCCCC1C(=O)[O-] |
Kanonische SMILES |
CC1CCCCC1C(=O)[O-] |
Synonyme |
2-METHYLCYCLOHEXYLFORMATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



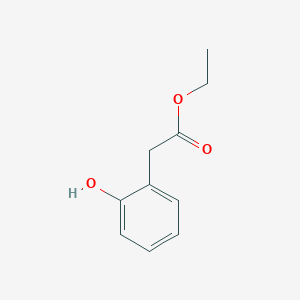

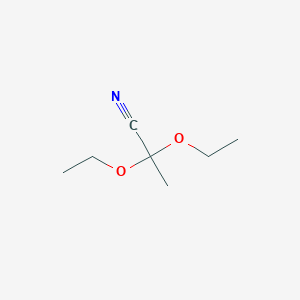
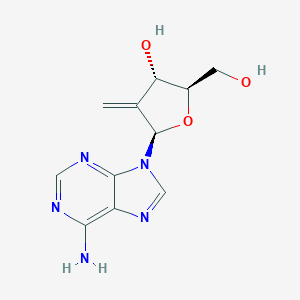
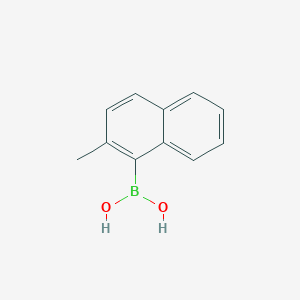
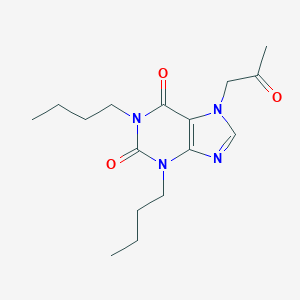
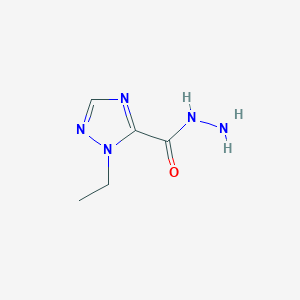
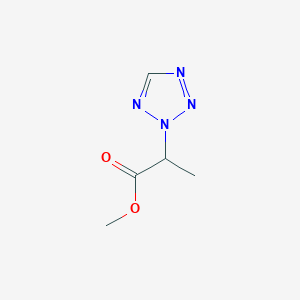
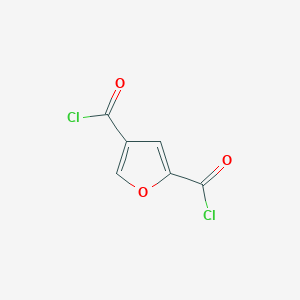
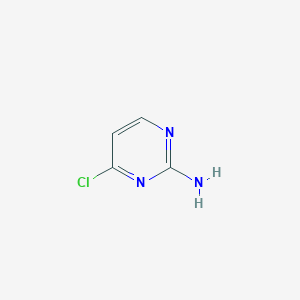

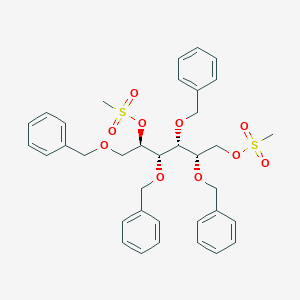
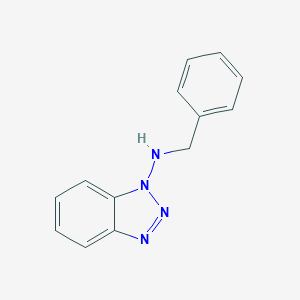
![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)